6-Ethyl-5-methylpyridin-2-amine
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Overview
Description
6-Ethyl-5-methylpyridin-2-amine is a versatile chemical compound commonly used in scientific research. Its unique properties make it ideal for various applications, such as drug synthesis and catalyst development. This compound belongs to the pyridine family, characterized by a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-ethylpyridine with ammonia under specific conditions. This reaction typically requires a catalyst, such as ammonium acetate, and is conducted at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the Chichibabin reaction. This process entails the condensation of aldehydes in the presence of ammonia, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Halogenating agents and nucleophiles are often used.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
6-Ethyl-5-methylpyridin-2-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the development of bioactive compounds.
Medicine: It plays a role in drug discovery and development.
Industry: It is utilized in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methyl-5-ethylpyridine
- 2-Methyl-5-vinylpyridine
- 2,4-Dimethylpyridine
Comparison: 6-Ethyl-5-methylpyridin-2-amine stands out due to its unique combination of ethyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-ethyl-5-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-6(2)4-5-8(9)10-7/h4-5H,3H2,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKXRLLMPYAIMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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